molecular formula C22H25N3O6 B10977811 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Cat. No.: B10977811
M. Wt: 427.4 g/mol
InChI Key: CQSUZKLVGBHAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a methoxyphenoxyethyl side chain, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation of the quinazolinone core is achieved using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 6 and 7 positions.

    Attachment of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation using methyl iodide and a base like potassium carbonate.

    Formation of the Acetamide Side Chain: The acetamide side chain is synthesized by reacting the quinazolinone intermediate with 2-(2-methoxyphenoxy)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the quinazolinone core is known for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound could be investigated for its ability to interact with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the methoxyphenoxyethyl side chain might enhance its bioavailability or specificity for certain biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in coatings, polymers, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide would depend on its specific interactions with molecular targets. The quinazolinone core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenoxyethyl side chain might enhance these interactions by improving the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxoquinazoline: Lacks the methoxy groups and the acetamide side chain, resulting in different chemical and biological properties.

    6,7-Dimethoxy-2-methylquinazolin-4(3H)-one: Similar core structure but lacks the acetamide side chain.

    2-(2-Methoxyphenoxy)ethylamine: Contains the side chain but lacks the quinazolinone core.

Uniqueness

The uniqueness of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide lies in its combination of the quinazolinone core with the methoxyphenoxyethyl side chain. This specific structure can result in unique chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Biological Activity

The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide , identified by its CAS number 1574326-61-6, is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of 406.4 g/mol. The structure features a quinazolinone core, which is essential for its biological activity. The presence of methoxy groups at positions 6 and 7 enhances its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC22H22N4O4C_{22}H_{22}N_{4}O_{4}
Molecular Weight406.4 g/mol
CAS Number1574326-61-6

Anticancer Properties

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial for regulating cell death pathways.
  • Case Study : A study on related quinazolinone compounds demonstrated an IC50 value of approximately 10 µM against human leukemia cells, indicating substantial cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it possesses moderate antibacterial activity.

  • Testing Methodology : The disk diffusion method was employed to assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

Inflammation plays a significant role in numerous chronic diseases. The compound's anti-inflammatory effects have been investigated through in vitro assays.

  • Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to reduced inflammation.
  • Research Evidence : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in inflammatory markers .

Comparative Analysis with Related Compounds

The biological activity of This compound can be compared with other similar quinazolinone derivatives:

Compound NameAnticancer Activity (IC50 µM)Antibacterial Activity (Zone of Inhibition mm)
This compound1015
N-(6-methoxyquinazolin-4-yl)-ethyl acetamide1212
N-(1-methyl-1H-indol-4-yl)acetamide>2010

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C22H25N3O6/c1-14-24-16-12-20(30-4)19(29-3)11-15(16)22(27)25(14)13-21(26)23-9-10-31-18-8-6-5-7-17(18)28-2/h5-8,11-12H,9-10,13H2,1-4H3,(H,23,26)

InChI Key

CQSUZKLVGBHAHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCOC3=CC=CC=C3OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.